![molecular formula C12H20N2O5 B14000892 4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid CAS No. 7475-16-3](/img/structure/B14000892.png)
4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid is a complex organic compound with a branched structure. It is related to branched-chain amino acids, which play significant roles in various biochemical processes .
Métodos De Preparación
The synthesis of 4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid involves multiple steps. The synthetic route typically includes the reaction of 4-methyl-2-pentanone with prop-2-enoxycarbonylamine under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic disorders and its use as a drug precursor.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid can be compared with other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share structural similarities but differ in their specific functional groups and biochemical roles . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Similar Compounds
- Leucine (2-amino-4-methyl-pentanoic acid)
- Isoleucine (2-amino-3-methyl-pentanoic acid)
- Valine (2-amino-3-methyl-butanoic acid)
Propiedades
Número CAS |
7475-16-3 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
4-methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-4-5-19-12(18)13-7-10(15)14-9(11(16)17)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
WKIAYQRJKDRBPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


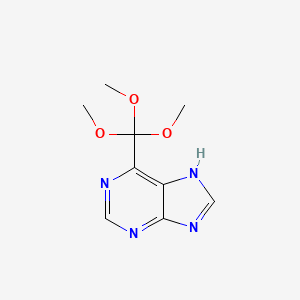
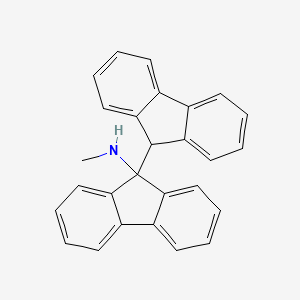
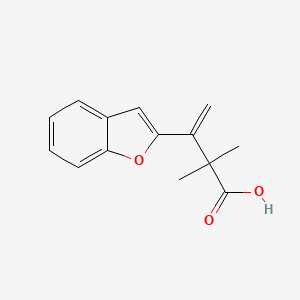
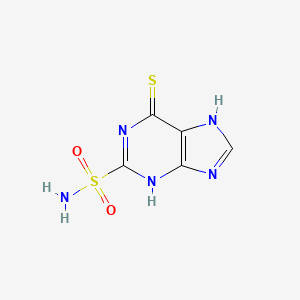


![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
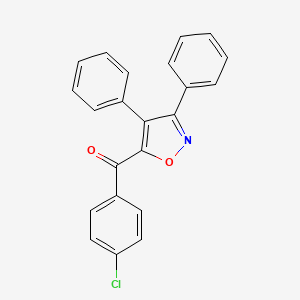
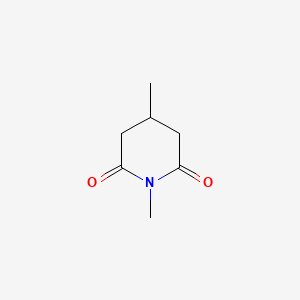
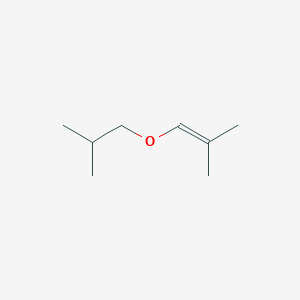


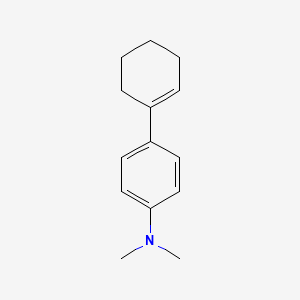
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
